molecular formula C12H7F B12572143 1-Fluorobiphenylene CAS No. 195201-93-5

1-Fluorobiphenylene

Cat. No.: B12572143
CAS No.: 195201-93-5
M. Wt: 170.18 g/mol
InChI Key: UBVLIOFESZNVPS-UHFFFAOYSA-N
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Description

1-Fluorobiphenylene is an organofluorine compound that belongs to the class of fluorinated biphenylenes It is characterized by the presence of a fluorine atom attached to the biphenylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorobiphenylene can be synthesized through several methods. One common approach involves the fluorination of biphenylene using electrophilic fluorinating agents such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with biphenylene to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Fluorobiphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenylenes, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

1-Fluorobiphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluorobiphenylene involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Fluorobiphenylene is unique due to its biphenylene core structure, which provides distinct electronic and steric properties compared to other fluorinated aromatics. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

195201-93-5

Molecular Formula

C12H7F

Molecular Weight

170.18 g/mol

IUPAC Name

1-fluorobiphenylene

InChI

InChI=1S/C12H7F/c13-11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H

InChI Key

UBVLIOFESZNVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=C(C3=C2C=C1)F

Origin of Product

United States

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